molecular formula C4H4ClNO B069290 5-(Chloromethyl)oxazole CAS No. 172649-57-9

5-(Chloromethyl)oxazole

Cat. No.: B069290
CAS No.: 172649-57-9
M. Wt: 117.53 g/mol
InChI Key: UJLHZLUVPVJDQI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)oxazole is an organic compound with the molecular formula C(_4)H(_4)ClNO It is characterized by the presence of a chloromethyl group attached to the fifth position of an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)oxazole typically involves the chloromethylation of oxazole. One common method includes the reaction of oxazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds as follows:

Oxazole+CH2O+HClThis compound\text{Oxazole} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} Oxazole+CH2​O+HCl→this compound

This reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form oxazole-5-carboxaldehyde or oxazole-5-carboxylic acid under appropriate conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield 5-methyl-oxazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic medium are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)) can be employed.

Major Products

    Nucleophilic Substitution: Products include 5-(azidomethyl)oxazole, 5-(thiocyanatomethyl)oxazole, and various 5-(aminomethyl)oxazoles.

    Oxidation: Major products are oxazole-5-carboxaldehyde and oxazole-5-carboxylic acid.

    Reduction: The primary product is 5-methyl-oxazole.

Scientific Research Applications

5-(Chloromethyl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-oxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Bromomethyl-oxazole: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    5-(Hydroxymethyl)oxazole: Contains a hydroxymethyl group, making it more hydrophilic and reactive in different types of chemical reactions.

Uniqueness

5-(Chloromethyl)oxazole is unique due to its highly reactive chloromethyl group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions allows for the creation of diverse and complex molecules, making it valuable in various fields of research and industry.

Properties

IUPAC Name

5-(chloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLHZLUVPVJDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571044
Record name 5-(Chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172649-57-9
Record name 5-(Chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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